

5-Chloro-2-(trifluoromethyl)phenylacetonitrile

CAS 261763-26-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1585990

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** (CAS 261763-26-2) for Advanced Research Applications

Executive Summary

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic nitrile that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a reactive nitrile group, an acidic methylene bridge, and a uniquely substituted phenyl ring—bearing both an electron-withdrawing trifluoromethyl group and a chloro atom—makes it a precursor of significant interest for drug discovery and agrochemical development. The trifluoromethyl moiety is renowned for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity, while the chloro substituent provides an additional vector for synthetic modification or pharmacodynamic interaction.^{[1][2][3][4][5]} This guide provides an in-depth analysis of the compound's physicochemical properties, a validated synthesis protocol, characteristic analytical data, core reactivity principles, and a discussion of its application in the synthesis of complex, high-value molecules.

Compound Identification and Physicochemical Properties

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a solid at room temperature, distinguished by its unique substitution pattern which dictates its chemical behavior and synthetic utility.^[6]

Chemical Structure

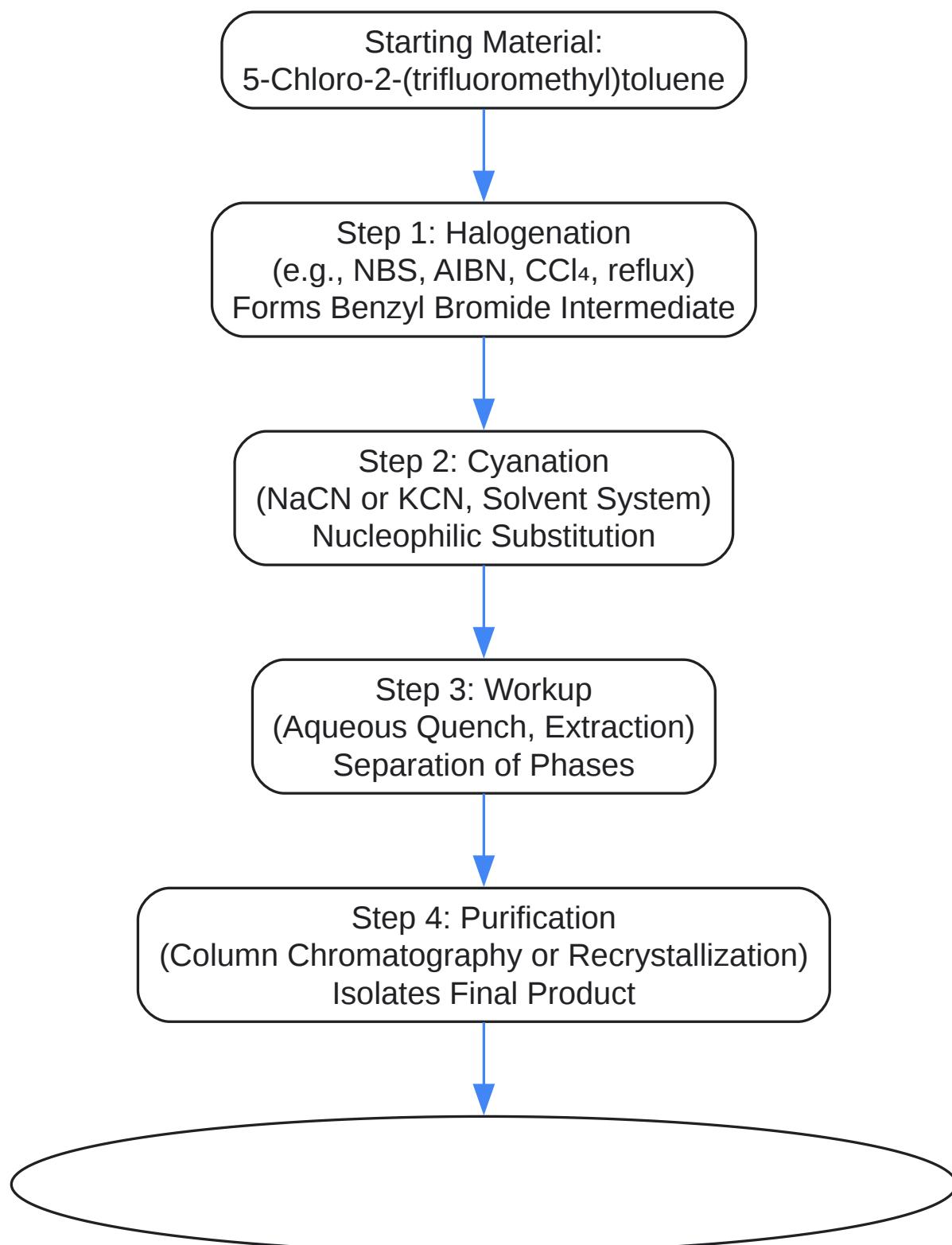
The structure combines a phenylacetonitrile core with chlorine at the 5-position and a trifluoromethyl group at the 2-position.

Caption: Chemical Structure of **5-Chloro-2-(trifluoromethyl)phenylacetonitrile**.

Properties Data Table

The fundamental physicochemical properties of the compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	261763-26-2	[6] [7]
Molecular Formula	C ₉ H ₅ ClF ₃ N	[6] [8]
Molecular Weight	219.59 g/mol	[6] [8]
IUPAC Name	2-[5-chloro-2-(trifluoromethyl)phenyl]acetonitrile	N/A
Physical Form	Solid	[6]
Melting Point	61-63 °C	[6]
Boiling Point	245.6 ± 35.0 °C at 760 mmHg	[6]
InChI Key	XCPSZOAJWIBKNE-UHFFFAOYSA-N	[6]
Purity	Typically ≥97%	[6]


Synthesis and Purification Protocol

The synthesis of **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** typically proceeds via a nucleophilic substitution reaction. The most common and industrially scalable approach involves the cyanation of the corresponding benzyl halide. This method is well-documented for

analogous substituted phenylacetonitriles.[9][10] The causality behind this choice is the high reactivity of the benzylic position and the strong nucleophilicity of the cyanide ion.

Workflow for Synthesis

The overall process involves the preparation of the starting benzyl halide followed by the key cyanation step and purification.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

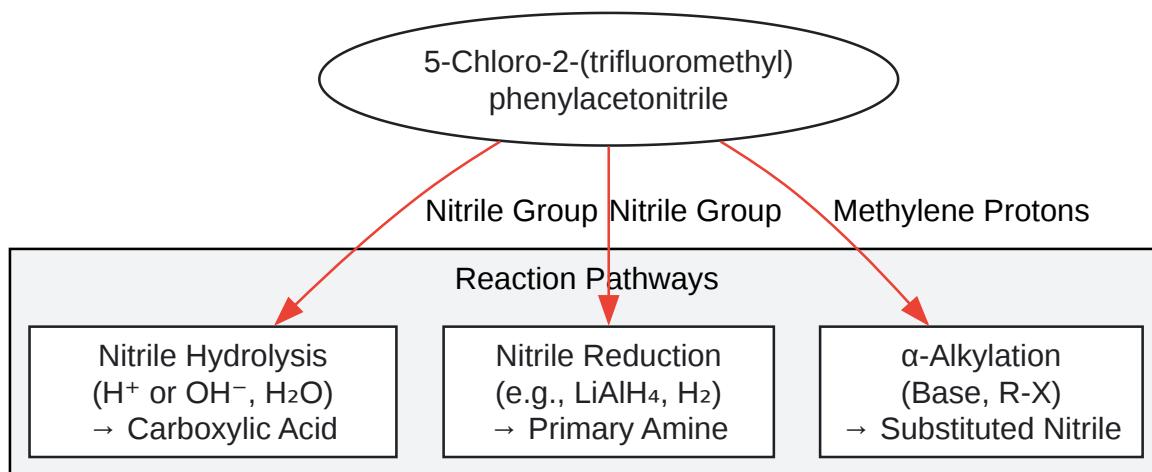
Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for similar trifluoromethylated benzyl cyanides and represents a robust method for laboratory-scale synthesis.[\[10\]](#)

- Preparation of 1-(Bromomethyl)-5-chloro-2-(trifluoromethyl)benzene:
 - To a solution of 5-chloro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
 - Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
 - Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude benzyl bromide is often used directly in the next step without further purification.
- Cyanation Reaction:
 - Rationale: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the cyanide salt and promote the SN2 reaction. An aqueous-organic biphasic system with a phase-transfer catalyst can also be employed for scalability and safety.[\[11\]](#)
 - In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.5 eq) in DMSO.
 - Add the crude 1-(bromomethyl)-5-chloro-2-(trifluoromethyl)benzene (1.0 eq) dropwise to the cyanide solution at room temperature. An exotherm may be observed.
 - Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.
- Workup and Purification:
 - Upon completion, pour the reaction mixture into a large volume of cold water and stir.

- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude solid product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield pure **5-Chloro-2-(trifluoromethyl)phenylacetonitrile**.

Spectroscopic and Analytical Characterization


Validation of the final product's identity and purity is achieved through standard analytical techniques. While public spectral databases for this specific compound are limited, the expected data can be reliably predicted based on its structure.

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">• Aromatic Region (approx. 7.5-7.8 ppm): Three protons exhibiting a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.• Methylene Protons (approx. 4.0 ppm): A sharp singlet integrating to two protons (Ar-CH₂-CN). The deshielding is due to the adjacent aromatic ring and nitrile group.
¹³ C NMR	<ul style="list-style-type: none">• Nitrile Carbon (approx. 115-120 ppm): The characteristic C≡N carbon signal.• CF₃ Carbon (approx. 120-125 ppm): A quartet due to coupling with the three fluorine atoms.• Aromatic Carbons: Six distinct signals, with C-F and C-Cl couplings observable.• Methylene Carbon: A signal around 20-25 ppm.
¹⁹ F NMR	A single sharp signal for the -CF ₃ group, typically observed around -60 to -65 ppm relative to a CFCl ₃ standard.
IR Spec.	<ul style="list-style-type: none">• C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.• C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.• Aromatic C-H & C=C: Standard absorptions in their respective regions.
Mass Spec.	The molecular ion peak (M ⁺) at m/z 219, with a characteristic isotopic pattern (M+2) at m/z 221 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation would likely show the loss of the nitrile group and the benzylic fragment.

Chemical Reactivity and Mechanistic Considerations

The synthetic value of **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** stems from the reactivity of its three key functional regions: the nitrile group, the acidic methylene protons, and the aromatic ring.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Primary reaction pathways available to the title compound.

- **Nitrile Group Transformations:** The cyano group is a versatile functional handle.
 - **Hydrolysis:** It can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-chloro-2-(trifluoromethyl)phenylacetic acid, a valuable precursor for anti-inflammatory drugs and other pharmaceuticals.
 - **Reduction:** Strong reducing agents like Lithium Aluminium Hydride ($LiAlH_4$) can reduce the nitrile to the corresponding primary amine, 2-[5-chloro-2-(trifluoromethyl)phenyl]ethanamine, opening pathways to psychoactive compounds and other amine-containing targets.[12]

- Reactivity of Methylene Protons: The protons on the carbon adjacent to the phenyl ring and nitrile group (the α -carbon) are acidic ($pK_a \approx 20-22$ in DMSO).
 - Deprotonation and Alkylation: This acidity allows for easy deprotonation with a suitable base (e.g., NaH, LDA) to form a resonance-stabilized carbanion.[13][14] This carbanion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in α -alkylation reactions. This is a cornerstone of its utility, allowing for the construction of more complex carbon skeletons.[15]
- Aromatic Ring Substitution: The trifluoromethyl group is a strong deactivating, meta-directing group, while the chlorine is a deactivating, ortho-, para-directing group. Their combined electronic effects make further electrophilic aromatic substitution challenging and will direct incoming electrophiles to the position ortho to the chlorine atom.

Applications in Drug Discovery and Agrochemicals

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[4][5] The CF_3 group can simultaneously improve metabolic stability by blocking sites of oxidation, increase lipophilicity to aid membrane permeability, and modify electronic properties to enhance binding affinity to biological targets. [1][2][3]

While specific drugs synthesized directly from CAS 261763-26-2 are not broadly disclosed in public literature, its structural motifs are present in numerous advanced intermediates and active pharmaceutical ingredients (APIs). Phenylacetonitrile derivatives are known precursors to a wide range of pharmaceuticals, including:

- Antidepressants[11]
- Anti-inflammatory agents (via the corresponding phenylacetic acids)[16]
- Cardiovascular drugs[17]

The compound serves as an ideal starting point for creating libraries of novel compounds for high-throughput screening, where the chloro and trifluoromethyl groups provide defined steric and electronic properties.

Safety, Handling, and Storage

Danger: **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** is a toxic substance and must be handled with appropriate precautions.

- Hazard Identification (GHS):
 - H301: Toxic if swallowed.[6]
 - H312: Harmful in contact with skin.[6]
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H332: Harmful if inhaled.[6]
- Recommended Handling Procedures:
 - Always work in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
 - Avoid inhalation of dust or vapors.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
- Storage:
 - Store in a tightly sealed container.
 - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- ChemInform Abstract: Nucleophilic Substitution of Hydrogen in Activated Nitroarenes by Phenylacetonitrile Carbanion.
- Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Supporting Information for a scientific article. Source Not Specified. [Link]
- WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles.
- United States Patent 4,130,655.
- CA1337991C - Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds.
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
- Allylation of phenylacetonitrile 1 a and ligands used in the initial study.
- NBOMe-mescaline. Wikipedia. [Link]
- Reaction of phenylacetonitrile anion with sulphites: a novel isothiazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. 5-Chloro-2-(trifluoromethyl)phenylacetonitrile | 261763-26-2 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 10. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 11. WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google Patents [patents.google.com]
- 12. NBOMe-mescaline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. CA1337991C - Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Chloro-2-(trifluoromethyl)phenylacetonitrile CAS 261763-26-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585990#5-chloro-2-trifluoromethyl-phenylacetonitrile-cas-261763-26-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com